ethyl 2-((5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)-2-oxoacetate
Description
Ethyl 2-((5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)-2-oxoacetate is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a sulfone group (5,5-dioxido), an m-tolyl (meta-methylphenyl) moiety, and an ethyl 2-oxoacetate side chain. This structure combines electron-withdrawing (sulfone) and electron-donating (methylphenyl) groups, which may influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
ethyl 2-[[2-(3-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]amino]-2-oxoacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5S/c1-3-24-16(21)15(20)17-14-12-8-25(22,23)9-13(12)18-19(14)11-6-4-5-10(2)7-11/h4-7H,3,8-9H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSVWITICCBSJCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 2-((5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)-2-oxoacetate typically involves multiple steps. One common synthetic route starts with the preparation of the thieno[3,4-c]pyrazole core. This can be achieved by reacting a suitable thieno compound with hydrazine hydrate in ethanol . The resulting intermediate is then subjected to further reactions to introduce the m-tolyl group and the ethyl 2-oxoacetate moiety. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.
Chemical Reactions Analysis
Ethyl 2-((5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)-2-oxoacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Its pharmacological properties suggest potential therapeutic applications in treating parasitic infections.
Mechanism of Action
The mechanism by which ethyl 2-((5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)-2-oxoacetate exerts its effects involves interaction with specific molecular targets. For instance, its antileishmanial activity is believed to be due to its ability to inhibit key enzymes in the parasite’s metabolic pathways. The compound may also interfere with the parasite’s DNA replication and repair mechanisms, leading to cell death .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound’s structural uniqueness lies in its substituents: the m-tolyl group at position 2 of the pyrazole ring and the sulfone group at position 3. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Substituent Position (meta vs. Para-substituted analogs (e.g., ) often exhibit distinct electronic effects due to the methyl group’s position, which can influence aromatic stacking or receptor affinity.
Sulfone Group Presence: The sulfone (5,5-dioxido) in the target compound and increases polarity and oxidative stability compared to non-sulfone analogs like . This group may also enhance interactions with polar residues in enzyme active sites.
Tert-butyl substitution () introduces significant hydrophobicity, which might reduce aqueous solubility but improve lipid bilayer penetration.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for ethyl 2-((5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)-2-oxoacetate, and how can by-product formation be minimized?
- Methodology : The synthesis typically involves multi-step reactions, including cyclization of the thieno[3,4-c]pyrazole core, sulfonation for the 5,5-dioxido group, and coupling with the m-tolyl substituent. Classical methods (e.g., reflux in ethanol) and modern techniques (e.g., microwave-assisted synthesis) are employed to optimize yield . By-products are minimized by controlling reaction time, temperature, and stoichiometry. For example, microwave-assisted synthesis reduces side reactions by enabling rapid and uniform heating .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodology : Nuclear magnetic resonance (NMR) spectroscopy (1H, 13C) is essential for verifying substituent positions and hydrogen bonding patterns. Mass spectrometry (MS) confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups like the oxoacetate moiety . X-ray crystallography (if crystalline) provides definitive 3D structural validation, particularly for the thieno[3,4-c]pyrazole core .
Q. How do the physical properties (e.g., solubility, stability) of this compound influence its handling in experimental settings?
- Methodology : Solubility in polar aprotic solvents (e.g., DMSO, DMF) is critical for in vitro assays, while stability under varying pH and temperature conditions must be assessed via accelerated degradation studies. Spectroscopic monitoring (e.g., UV-Vis) tracks decomposition pathways, ensuring proper storage (e.g., inert atmosphere, low temperature) .
Advanced Research Questions
Q. How can conflicting spectroscopic or crystallographic data be resolved during structural characterization?
- Methodology : Contradictions between NMR and X-ray data may arise from dynamic effects (e.g., tautomerism in the pyrazole ring) or polymorphism. Density functional theory (DFT) calculations predict stable conformers, while variable-temperature NMR or dynamic crystallography captures structural flexibility . Cross-validation with high-resolution MS and elemental analysis further resolves ambiguities .
Q. What computational strategies are effective in predicting the biological activity of this compound?
- Methodology : Molecular docking simulations (e.g., AutoDock, Schrödinger) model interactions with target proteins (e.g., kinases, receptors). Binding free energy calculations (MM-GBSA/PBSA) refine affinity predictions. In vitro validation via enzyme inhibition assays or cell-based models is then used to correlate computational results with experimental activity .
Q. How can reaction fundamentals (e.g., kinetics, thermodynamics) inform the optimization of its synthesis?
- Methodology : Kinetic studies (e.g., time-resolved NMR) identify rate-limiting steps, while thermodynamic profiling (via DSC or TGA) assesses intermediate stability. Process simulation tools (Aspen Plus) optimize reactor design and solvent selection, reducing energy consumption and improving scalability .
Q. What strategies address low yield in the final coupling step of the synthesis?
- Methodology : Catalyst screening (e.g., palladium vs. copper for Ullmann-type couplings) and solvent polarity adjustments enhance reaction efficiency. Design of experiments (DoE) approaches, such as Taguchi methods, systematically evaluate variables (temperature, catalyst loading) to maximize yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
